molecular formula C46H70N8O12 B609624 L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone CAS No. 185980-89-6

L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone

Cat. No. B609624
M. Wt: 927.11
InChI Key: QMXYZAMGCKYKHQ-PYYLCICISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nostopeptin B is an elastase Inhibitor.

Scientific Research Applications

Enzymatic Synthesis and Metabolic Pathways

  • Enzymatic Synthesis of 4-Hydroxyisoleucine : A two-step enzymatic process for synthesizing 4-hydroxyisoleucine involves an aldol condensation of acetaldehyde and alpha-ketobutyrate, followed by amination. This process, identified in Arthrobacter simplex, indicates a potential for large-scale synthesis of modified amino acids like 4-hydroxyisoleucine, which has insulinotropic properties (Smirnov et al., 2007).
  • Pathway to Sotolon Formation : The transformation of L-isoleucine into sotolon, a potent flavor compound, involves its conversion to an α-keto acid and subsequent oxygenation. This process, demonstrated in Laetiporus sulphureus cultures, highlights the organism's ability to transform amino acids into flavor-enhancing compounds (Lanfermann et al., 2014).

Chemical Synthesis and Analysis

  • Synthesis of L-[4,5,5,5-D4]Isoleucine : A study presented a method for synthesizing deuterium-labelled L-isoleucine, providing insight into stereochemical aspects of isoleucine and its derivatives. This work has implications for understanding the behavior of isotopically labeled amino acids in various chemical and biological processes (Oba et al., 2001).
  • HPLC Analysis of Amino Acids : The development of an HPLC method to analyze α-hydroxy acid derivatives of amino acids, including isoleucine, offers a novel approach to quantifying amino acids in fermentation media. This technique enhances the ability to analyze amino acids alongside other small molecules, broadening its applicability in biochemical and industrial contexts (Pleissner et al., 2011).

Biochemical and Industrial Applications

  • Production of Useful Amino Acids : Research on the enzyme l-isoleucine dioxygenase from Bacillus thuringiensis shows its ability to catalyze various oxidation reactions, such as hydroxylation and dehydrogenation, on hydrophobic aliphatic L-amino acids. This finding points to potential applications in the production of modified amino acids for industrial and pharmaceutical uses (Hibi et al., 2011).
  • Fermentation and Bioconversion : Corynebacterium glutamicum's ability to produce L-isoleucine from α-ketobutyrate has been studied, demonstrating the significance of acetohydroxy acid synthase in the fermentation process. This research is crucial for optimizing the production of branched-chain amino acids in industrial fermentation (Eggeling et al., 2004).

properties

CAS RN

185980-89-6

Product Name

L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone

Molecular Formula

C46H70N8O12

Molecular Weight

927.11

IUPAC Name

L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone

InChI

InChI=1S/C46H70N8O12/c1-10-24(5)36-46(65)66-39-26(7)22-53(43(62)30(48-27(8)55)16-18-34(47)57)38(39)42(61)50-32(20-23(3)4)40(59)49-31-17-19-35(58)54(44(31)63)37(25(6)11-2)45(64)52(9)33(41(60)51-36)21-28-12-14-29(56)15-13-28/h12-15,23-26,30-33,35-39,56,58H,10-11,16-22H2,1-9H3,(H2,47,57)(H,48,55)(H,49,59)(H,50,61)(H,51,60)/t24-,25-,26-,30-,31-,32-,33-,35+,36-,37-,38-,39-/m0/s1

InChI Key

QMXYZAMGCKYKHQ-PYYLCICISA-N

SMILES

CC[C@@H]([C@@H]1NC([C@@H](N(C([C@@H](N2[C@@H](CC[C@@H](C2=O)NC([C@@H](NC([C@@H]3[C@H]([C@H](CN3C([C@@H](NC(C)=O)CCC(N)=O)=O)C)OC1=O)=O)CC(C)C)=O)O)[C@H](CC)C)=O)C)Cc4ccc(O)cc4)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Nostopeptin B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone
Reactant of Route 2
L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone
Reactant of Route 3
L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone
Reactant of Route 4
Reactant of Route 4
L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone
Reactant of Route 5
L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone
Reactant of Route 6
L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone

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